molecular formula C5H15BNO3+ B3343569 Choline borate CAS No. 540-75-0

Choline borate

Cat. No.: B3343569
CAS No.: 540-75-0
M. Wt: 147.99 g/mol
InChI Key: WEZNMMBMSZOXAZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Science

Choline (B1196258) borate (B1201080) is recognized as a compound that merges the biological relevance of choline, an essential nutrient vital for neurotransmitter synthesis and phospholipid metabolism, with the chemical versatility of boron. ontosight.ai Boron itself is a crucial micronutrient for plant growth and plays roles in human health, including bone metabolism and potentially cognitive functions. ontosight.ai This dual nature imbues choline borate with a unique profile, positioning it as a compound of interest across multiple scientific disciplines.

In contemporary chemical research, this compound is increasingly studied within the framework of green chemistry. It is often generated or utilized in the context of Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES), typically formed from precursors like choline chloride and boric acid. nih.govresearchgate.netfrontiersin.org These solvent systems are valued for their low toxicity, biodegradability, and tunable properties, making them attractive alternatives to traditional volatile organic solvents. Beyond green solvents, this compound's potential extends to materials science, catalysis, and as a complexing agent for metal ions, reflecting its broad applicability. lookchem.com

Emerging Research Trajectories and Interdisciplinary Connections

A prominent emerging research area for this compound involves its role in the development and application of Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES). nih.govresearchgate.netfrontiersin.org These systems, often composed of choline chloride and boric acid, are investigated for their efficacy in various chemical transformations, including the dehydration of monosaccharides. nih.govfrontiersin.org The ability of these mixtures to act as efficient and environmentally benign reaction media highlights a significant interdisciplinary connection between chemistry, chemical engineering, and sustainable process development.

Furthermore, research trajectories are exploring this compound's potential in agriculture, capitalizing on boron's essential role as a plant micronutrient. ontosight.aimdpi.com Studies are investigating its use as a biostimulant or a source of essential nutrients, linking chemical synthesis and formulation with agricultural science and crop yield enhancement. mdpi.com Additional research areas include its utility in materials science, where its complexing abilities with metal ions are explored, and its potential as a catalyst in specific chemical reactions. lookchem.com These diverse applications underscore the interdisciplinary nature of this compound research, spanning from fundamental chemical principles to practical applications in sustainability and agriculture.

Fundamental Chemical Principles Underpinning this compound Behavior

The chemical behavior of this compound is fundamentally governed by the properties of its constituent ions: the choline cation and the borate anion. Choline, a quaternary ammonium (B1175870) compound with the structure [(CH₃)₃N⁺CH₂CH₂OH], is characterized by its positive charge and the presence of a hydroxyl group, enabling it to participate in hydrogen bonding and act as a hydrogen bond acceptor. ontosight.ainih.gov

Boron, the central element in borates, typically exhibits trigonal planar (B0₃) or tetrahedral (B0₄) coordination, forming complex polyanionic structures through oxygen bridges. aau.dk A key chemical principle is boron's electron deficiency, stemming from its vacant p orbital, which renders boric acid and borate species Lewis acidic. diva-portal.orgwiley-vch.de This Lewis acidity allows them to readily accept electron pairs, forming adducts, complexes, and notably, borate esters with molecules containing hydroxyl groups, such as carbohydrates. nih.govfrontiersin.orgaau.dkwiley-vch.de

In the context of DES, the interaction between choline chloride and boric acid involves extensive hydrogen bonding networks, leading to a significant depression in melting point and the formation of a liquid phase at ambient temperatures. nih.govresearchgate.netfrontiersin.org The Lewis acidity of boric acid within these mixtures is critical, enabling it to interact with and potentially catalyze reactions involving hydroxyl-rich substrates, such as the dehydration of monosaccharides. nih.govfrontiersin.org This fundamental reactivity, coupled with choline's role in stabilizing the solvent system, underpins the observed chemical transformations and applications of this compound-containing systems.

Table 1: Impact of Choline Chloride-Boric Acid Mixtures on D-Glucose Dehydration

Properties

IUPAC Name

2-boronooxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H15BNO3/c1-7(2,3)4-5-10-6(8)9/h8-9H,4-5H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZNMMBMSZOXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)OCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15BNO3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202315
Record name Choline borate
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Molecular Weight

147.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-75-0
Record name Choline borate
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Record name Choline borate
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Record name Choline borate
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Advanced Spectroscopic and Structural Characterization of Choline Borate Systems

Elucidation of Boron Coordination Environments in Choline (B1196258) Borate (B1201080) Complexes

Understanding the coordination state of boron is fundamental to characterizing choline borate compounds. Boron can exist in different coordination geometries, typically trigonal planar (coordination number 3) or tetrahedral (coordination number 4). Spectroscopic methods provide direct insights into these environments.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹³C, ¹H NMR)

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei within crystalline or amorphous solids. For this compound systems, ¹¹B NMR is particularly informative regarding boron's coordination and the nature of boron-oxygen bonds.

¹¹B NMR Spectroscopy: Studies on various this compound formulations have revealed distinct ¹¹B NMR signals corresponding to different boron coordination environments. For instance, the presence of a signal around δ = 18-20 ppm is often indicative of tetrahedral boron (e.g., in borate anions like [B(OH)₄]⁻ or [BO₂]⁻ units within polymeric structures), while signals in the δ = 25-30 ppm range can suggest trigonal planar boron, although this is less common in typical borate anions. The specific chemical shifts are highly sensitive to the degree of polymerization and the types of ligands coordinated to boron. For example, in certain this compound glasses or amorphous solids, a distribution of ¹¹B chemical shifts may be observed, reflecting a range of boron coordination states and local environments.

¹³C and ¹H NMR Spectroscopy: ¹³C and ¹H NMR of the choline cation ((CH₃)₃N⁺CH₂CH₂OH) provide complementary information. ¹³C NMR typically shows signals for the methyl carbons (around δ = 54 ppm), the methylene (B1212753) carbons adjacent to nitrogen (around δ = 60 ppm), and the hydroxyl-bearing methylene carbons (around δ = 65 ppm). ¹H NMR spectra reveal distinct resonances for the methyl protons, methylene protons, and the hydroxyl proton. Changes in these signals upon complexation with borate species can indicate interactions, such as hydrogen bonding between the hydroxyl group of choline and borate oxygens, or electrostatic interactions.

Table 3.1.1: Representative ¹¹B NMR Chemical Shifts in this compound Systems

Compound/System Description¹¹B Chemical Shift (ppm)Boron CoordinationReference Assignment
Choline tetraborate (B1243019) (example)~19.5Tetrahedral[B(OH)₄]⁻ or similar
This compound glass (variable)~18-22TetrahedralMixed borate units
This compound (specific complex)~26.0Trigonal PlanarHypothetical/rare

Note: Specific values can vary based on experimental conditions, sample preparation, and the precise stoichiometry of the this compound system.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and characterizing chemical bonds within this compound structures. The vibrational modes are sensitive to the symmetry and bonding of the borate anion and its interaction with the choline cation.

Infrared (IR) Spectroscopy: IR spectra of this compound compounds typically exhibit characteristic absorption bands. Strong bands associated with B-O stretching vibrations are observed in the region of 1300-1400 cm⁻¹ for tetrahedral borates and potentially higher wavenumbers for trigonal borates. The presence of hydroxyl groups from choline or water molecules leads to broad O-H stretching bands around 3000-3500 cm⁻¹. C-H stretching vibrations of the choline cation appear in the 2800-3000 cm⁻¹ range. Bands related to C-N stretching and bending modes of the quaternary ammonium (B1175870) group are also present.

Raman Spectroscopy: Raman spectra provide complementary information. B-O stretching and bending modes are typically strong in Raman spectra. For instance, tetrahedral borate species often show characteristic Raman bands in the 700-1000 cm⁻¹ region. The choline cation also contributes Raman-active modes, including C-H stretching and bending, and C-N vibrations. The sensitivity of Raman spectroscopy to symmetric stretching modes can be particularly useful for identifying specific borate structural units.

Table 3.1.2: Key Vibrational Bands in this compound Systems (Representative)

TechniqueWavenumber (cm⁻¹)Assignment
IR3000-3500O-H stretching (hydroxyl, water)
IR2800-3000C-H stretching (choline cation)
IR~1350B-O stretching (tetrahedral borate)
Raman700-1000B-O stretching/bending (borate anion)
IR / Raman~950B-O-B stretching (in polyborates)
IR~1050C-O stretching (choline cation)
IR / Raman~960C-N stretching (choline cation)

Note: Assignments are generalized and can vary based on the specific borate structure and cation interactions.

Crystallographic Analysis of this compound Structures

X-ray diffraction techniques are essential for determining the precise arrangement of atoms in the solid state, revealing crystal packing, bond lengths, and angles.

Single-Crystal X-ray Diffraction for Anion and Cation Ordering

Single-crystal X-ray diffraction provides the most detailed structural information, allowing for the determination of unit cell parameters, atomic positions, and bond characteristics. Studies on crystalline choline borates have revealed various structural motifs.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases, assess purity, and detect polymorphism (the existence of different crystalline forms of the same compound). For this compound systems, PXRD patterns can serve as fingerprints for different synthesized batches or polymorphs.

PXRD patterns of this compound materials will display a series of diffraction peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes. Variations in synthesis conditions, such as temperature, solvent, or reactant ratios, can lead to the formation of different crystalline phases, each with a unique PXRD pattern. Analyzing these patterns allows researchers to distinguish between different polymorphs or to confirm the phase purity of a sample. Furthermore, PXRD can be used to study phase transitions or the formation of amorphous materials, which would yield broad, diffuse scattering instead of sharp diffraction peaks.

Table 3.2.2: Hypothetical PXRD Data Characteristics for this compound Polymorphs

PropertyPolymorph A (Example)Polymorph B (Example)Amorphous Material
Peak Position (2θ)Sharp, distinct peaksSharp, distinct peaksBroad humps
Peak IntensityCharacteristic patternCharacteristic patternLow intensity
CrystallinityHighHighLow/None
Phase IdentificationUnique fingerprintUnique fingerprintN/A

Advanced Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are invaluable for determining the molecular weight and fragmentation patterns of this compound species, providing direct evidence of their composition.

In ESI-MS, this compound samples are introduced as a solution, and ionization typically occurs by protonation or deprotonation, or by forming adducts with alkali metal ions. For this compound systems, the primary detected ion would likely correspond to the choline cation, [CH₃)₃N⁺CH₂CH₂OH] (m/z 104.11). Depending on the specific borate anion and its stability under ionization conditions, related borate clusters or ion pairs might also be observed. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting selected ions and analyzing the resulting daughter ions. For example, fragmentation of the choline cation would yield characteristic fragments, aiding in its identification. The analysis of boron-containing fragments can also offer insights into the structure of the borate anion.

Table 3.3: Expected Mass Spectrometric Ions for this compound Systems

Ion SpeciesFormulaCalculated m/zTechnique (Typical)
Choline cation[C₅H₁₄NO]⁺104.11ESI-MS
Choline cation adduct with sodium[C₅H₁₃N(Na)CH₂CH₂OH]⁺126.09ESI-MS
Choline cation adduct with potassium[C₅H₁₃N(K)CH₂CH₂OH]⁺142.06ESI-MS
Hypothetical simple borate anion (e.g., [BO₂]⁻)[BO₂]⁻42.99ESI-MS (negative)
Hypothetical tetraborate anion[B₄O₅(OH)₂]²⁻165.84ESI-MS (negative)

Note: The observation of borate anions or clusters in MS depends heavily on their stability and the ionization conditions used. The choline cation is generally robust.

Compound List:

this compound

Choline cation

Borate anions

Tetrahedral boron

Trigonal planar boron

Tetraborate ([B₄O₅(OH)₂]²⁻)

[B(OH)₄]⁻

[BO₂]⁻

In Situ Spectroscopic Studies of Reaction Intermediates and Dynamics

In situ spectroscopic techniques are paramount for elucidating the intricate mechanisms governing chemical reactions, particularly in systems involving the formation and transformation of intermediate species. For systems incorporating choline and borate functionalities, advanced spectroscopic methods provide direct, real-time insights into reaction pathways, the nature of transient intermediates, and the dynamic evolution of molecular structures. These studies are crucial for understanding how borate species interact with choline-containing entities and how these interactions influence reaction kinetics and product formation.

NMR Spectroscopy for Complex Formation and Dynamics

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and ¹¹B NMR, has been instrumental in identifying the formation of borate-based complexes in solutions containing choline-based ionic liquids (ILs) and boric acid researchgate.netacs.org. These investigations have revealed that the interaction between boric acid and the anions of functionalized choline-based ILs leads to the formation of borate complexes at specific molar ratios. Studies indicate that complex formation becomes significant when the ionic liquid to boric acid molar ratio exceeds approximately 0.15 researchgate.netacs.org.

The ¹³C NMR spectra show characteristic changes in the chemical shifts of the IL anions, indicative of their involvement in the complexation process. Concurrently, ¹¹B NMR spectroscopy provides direct evidence for the formation of new boron-containing species, often characterized by distinct chemical shifts that suggest the presence of tetracoordinated borate-based complexes researchgate.netacs.org. These spectroscopic signatures allow researchers to track the emergence and evolution of these intermediates during the reaction.

Beyond identifying the formation of these complexes, NMR techniques are also employed to study their dynamic behavior and molecular mobility. ¹¹B NMR transverse relaxation measurements and ¹H and ¹¹B NMR diffusometry offer insights into the translational diffusion of the boric acid and ionic species within the solution researchgate.netacs.org. These studies have shown that the diffusivity of boric acid and the IL ions generally decreases with an increase in the molar fraction of the ionic liquid, reflecting the formation of larger, more dynamic entities or complexes researchgate.netacs.org. Furthermore, these complexes have been observed to dissociate under certain conditions, such as upon heating or through the introduction of gases like CO₂, highlighting the dynamic nature of these borate intermediates researchgate.netacs.org.

Related Spectroscopic Investigations

While direct studies on isolated "this compound" as a primary reactant are less common in the literature, related systems employing choline-containing compounds alongside borate species have utilized other spectroscopic methods to probe reaction intermediates and dynamics. Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and vibrational modes associated with reaction intermediates mdpi.commsesupplies.comnih.gov. For instance, in studies concerning the dehydration of monosaccharides in choline chloride-based low melting mixtures with boric acid, IR and NMR spectroscopy were used to confirm the formation of products and to propose reaction mechanisms involving borate ester intermediates frontiersin.orgnih.gov. These techniques can detect specific vibrational signatures that change as intermediates form and react, providing complementary information on reaction pathways and molecular transformations frontiersin.orgnih.govku.edutudelft.nlrsc.orgresearchgate.net.

Data Table: Spectroscopic Characterization of Borate Complex Formation

The following table summarizes key findings from in situ spectroscopic studies on the interaction of boric acid with choline-based systems, highlighting the formation of borate-based intermediates and their dynamic characteristics.

Spectroscopic TechniqueKey ObservationConditions / ParametersIndicated Intermediates / Dynamics
¹³C NMRChanges in chemical shifts of choline-based ionic liquid anions.Ionic liquid/Boric Acid Molar Ratio > 0.15Formation of borate-based complexes with IL anions.
¹¹B NMRAppearance of new, distinct chemical shifts indicative of boron coordination changes.Ionic liquid/Boric Acid Molar Ratio > 0.15Formation of tetracoordinated borate-based complexes.
¹¹B NMR Transverse RelaxationAlterations in relaxation times, providing information on molecular motion and environment.Ionic liquid/Boric Acid Molar Ratio > 0.15Insights into the dynamics and mobility of the formed borate complexes.
¹H & ¹¹B NMR DiffusometryDecreased diffusion coefficients for boric acid and IL ions as IL concentration increases.Varying Ionic liquid/Boric Acid Molar RatiosConformation of complex formation and reduced mobility of species within the solution.
IR SpectroscopyDetection of characteristic vibrational modes associated with functional groups of intermediates.In situ reaction monitoring in related choline-borate systemsIdentification of transient species and functional group transformations during reactions.
Raman SpectroscopyProbing molecular structure and vibrational dynamics of intermediates.In situ reaction monitoring in related choline-borate systemsUnderstanding structural changes and dynamic processes of borate-containing intermediates.

Proposed Reaction Mechanisms

Based on these spectroscopic observations, plausible reaction mechanisms for the formation and dissociation of borate intermediates in choline-containing systems have been proposed researchgate.netacs.org. These mechanisms often involve the Lewis acidic nature of boron interacting with nucleophilic sites on the choline-based anions, leading to the formation of stable borate complexes. The observed dissociation of these complexes, for instance, upon purging with CO₂, suggests a competitive interaction where CO₂ can displace boric acid from the anion, reforming the original species or forming new adducts. This dynamic interplay highlights the sensitivity of borate complexation to external factors and the potential for controlled release or transformation of these intermediates.

Compound List:

this compound (implied through choline-based systems and borate interactions)

Boric acid

Choline-based ionic liquids

Tetracoordinated borate-based complexes

CO₂ (Carbon dioxide)

5-HMF (5-hydroxymethylfurfural)

Choline chloride

Computational and Theoretical Investigations of Choline Borate Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of choline (B1196258) borate (B1201080), providing a detailed picture of its electronic structure and the nature of the bonding between the choline cation and the borate anion.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of choline borate, DFT studies focus on the individual ions and their interactions within the ion pair. These calculations can elucidate the geometric and electronic properties of the choline cation and various borate anions. researchgate.netnih.gov

DFT calculations reveal that the positive charge in the choline cation is primarily localized on the nitrogen atom of the quaternary ammonium (B1175870) group. The hydroxyl group in choline plays a crucial role in forming strong hydrogen bonds. researchgate.net The electronic properties of borate anions are dependent on their specific structure, such as metaborate, tetraborate (B1243019), or pentaborate. DFT can be used to determine the charge distribution, molecular orbitals, and vibrational frequencies of these anions. semanticscholar.orgresearchgate.netmdpi.com

The interaction between the choline cation and a borate anion is predominantly electrostatic, supplemented by significant hydrogen bonding between the hydroxyl group of choline and the oxygen atoms of the borate anion. researchgate.netnih.gov DFT studies can quantify the strength of these interactions by calculating the binding energy of the ion pair. researchgate.net Furthermore, analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the chemical bonds, including hydrogen bonds and other non-covalent interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Properties of this compound Ion Pair

Property Calculated Value Unit
Binding Energy -350 to -450 kJ/mol
H-bond Distance (O-H···O) 1.6 - 1.8 Å
Charge on Choline N +0.8 to +0.9 e

Note: These values are illustrative and depend on the specific borate anion and level of theory used.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study reaction mechanisms, energetics, and transition states involving this compound. nih.govdoi.orgmdpi.com These calculations provide a highly accurate description of chemical processes.

For instance, ab initio calculations can be used to investigate the hydrolysis of borate anions in the presence of the choline cation or the thermal decomposition pathways of the this compound salt. By mapping the potential energy surface, researchers can identify the minimum energy pathways for these reactions. researchgate.net The transition state structures, which correspond to the highest energy point along the reaction coordinate, can be located and characterized. researchgate.net

The activation energies derived from these calculations are critical for understanding the kinetics of reactions involving this compound. Theoretical investigations have been conducted on the oxidation mechanisms of boron monohalides, providing a framework for how similar reactive processes might be studied for borate-containing compounds. doi.org

Table 2: Example of Ab Initio Calculated Reaction Energetics for a Hypothetical this compound Reaction

Reaction Parameter Calculated Value Unit
Activation Energy (Ea) 80 - 120 kJ/mol
Reaction Enthalpy (ΔH) -20 to +30 kJ/mol

Note: These values are hypothetical and would be specific to the reaction being studied.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics simulations provide a dynamic picture of how choline and borate ions interact with each other and with any surrounding solvent molecules over time. These simulations are invaluable for understanding the collective behavior and macroscopic properties of this compound systems. researchgate.netresearchgate.net

A key feature of this compound systems, particularly in solution, is the extensive network of hydrogen bonds. The hydroxyl group of the choline cation can act as a hydrogen bond donor, while the oxygen atoms of the borate anion are strong hydrogen bond acceptors. researchgate.netnih.gov

MD simulations can be used to analyze the structure and dynamics of these hydrogen bonding networks. researchgate.net By calculating radial distribution functions (RDFs), it is possible to determine the average distances between different atoms and thus identify the presence and strength of hydrogen bonds. nih.gov The analysis of hydrogen bond lifetimes provides insights into the stability and dynamics of these interactions. In deep eutectic solvents formed with choline chloride, the hydrogen bond network has been shown to be a critical factor in the system's properties. youtube.com

The structure of the hydrogen bond network in this compound solutions is expected to be highly dependent on the concentration and the nature of the specific borate anion present. nih.gov For example, larger polyborate anions may lead to more complex and extended hydrogen bond networks compared to the simple monoborate anion.

The choline cation possesses conformational flexibility due to the rotation around its C-C and C-O bonds. MD simulations allow for the study of the preferred conformations of the choline cation in the presence of a borate anion and how these conformations change over time. researchgate.net

The interaction with the borate anion through hydrogen bonding can influence the conformational landscape of the choline cation, potentially stabilizing certain conformers over others. Analysis of the dihedral angle distributions from MD trajectories can reveal these conformational preferences.

Furthermore, MD simulations can be used to investigate the rotational dynamics of both the choline cation and the borate anion. The reorientational correlation times calculated from these simulations provide information on how quickly the ions tumble in solution, which is related to the viscosity of the medium and the strength of the intermolecular interactions. researchgate.net

Statistical Mechanics and Thermodynamics of this compound Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of this compound obtained from quantum chemical calculations and MD simulations to its macroscopic thermodynamic properties. nih.govdiva-portal.org

Thermodynamic properties such as enthalpy of mixing, excess molar volume, and heat capacity can be investigated for this compound in mixtures, for instance with co-solvents. nih.govdiva-portal.org These properties are crucial for understanding the non-ideal behavior of these systems and are influenced by the balance of interactions, including hydrogen bonding and packing effects. diva-portal.org For deep eutectic solvents containing choline chloride, thermodynamic studies have revealed both endothermic and exothermic mixing behaviors depending on the co-solvent, highlighting the complexity of the intermolecular interactions. diva-portal.org Similar investigations for this compound would provide valuable insights into its solution thermodynamics. The thermal stability of choline-based ionic liquids has also been a subject of study, with a clear dependence on the nature of the anion observed. researchgate.netmdpi.com

Theoretical models can be developed based on statistical mechanics to predict the phase behavior and other thermodynamic properties of this compound systems under various conditions of temperature and pressure. These models are essential for the design and optimization of processes involving this compound.

Computational Design and Prediction of Novel this compound Derivatives

The advancement of computational chemistry has opened new frontiers in materials science, allowing for the in silico design and prediction of properties of novel materials before their physical synthesis. This approach is particularly valuable in the field of ionic liquids (ILs), where the vast number of potential cation-anion combinations makes exhaustive experimental screening impractical. For this compound derivatives, computational methods serve as a powerful tool to guide the rational design of new compounds with tailored physicochemical properties for specific applications.

Computational design strategies for novel this compound derivatives primarily revolve around two powerful techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods allow researchers to build and analyze molecular models, predicting how structural modifications to the choline cation or the borate anion will influence the bulk properties of the resulting ionic liquid.

DFT calculations are employed to investigate the electronic structure, stability, and interaction energies of the this compound ion pairs. researchgate.net This quantum mechanical approach is crucial for understanding the fundamental nature of the cation-anion interaction, which governs many of the macroscopic properties of the IL. researchgate.net For instance, by calculating the binding energy between modified choline cations and various borate anions, researchers can predict the stability of the resulting IL. Furthermore, DFT can be used to predict properties such as charge distribution and the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy gaps, which are indicative of the electrochemical stability of the derivative. rsc.org

Molecular Dynamics simulations complement DFT by providing insights into the bulk properties and dynamic behavior of these materials over time. nih.govnih.gov In an MD simulation, a system containing hundreds or thousands of ion pairs is modeled, and their movements are simulated based on classical mechanics. This allows for the prediction of key physicochemical properties such as density, viscosity, ionic conductivity, and thermal stability. researchgate.net

The design process for novel this compound derivatives typically involves the systematic modification of the base this compound structure. Modifications can be targeted at either the choline cation or the borate anion.

On the choline cation, functional groups can be introduced to the hydroxyl group or the alkyl chains. For example, replacing the hydroxyl proton with an alkyl or ether group can be modeled to predict its effect on hydrogen bonding networks, which significantly influences viscosity and melting point.

On the borate anion, the possibilities are extensive. The central boron atom can be coordinated with various ligands, such as alkyl groups, fluoroalkyl groups, or organic linkers containing functional moieties. Computational screening can predict how these modifications affect the anion's size, charge delocalization, and interaction strength with the choline cation. For example, adding electron-withdrawing groups to the borate anion is predicted to enhance the electrochemical stability of the resulting IL. azom.com

The predictive power of these computational techniques is best illustrated through hypothetical screening studies. The following tables present predicted data for novel this compound derivatives, showcasing how targeted structural modifications could influence key properties. These values are derived from established principles in computational ionic liquid design.

Table 1: Predicted Physicochemical Properties of Novel this compound Derivatives with Cation Modifications This table presents hypothetical data based on computational predictions to illustrate structure-property relationships.

Derivative Name Cation Modification Predicted Melting Point (°C) Predicted Viscosity (cP at 25°C) Predicted Ionic Conductivity (mS/cm at 25°C)
Choline Tetraborate None (Baseline) 85 250 1.2
O-ethylcholine Tetraborate Ethyl group on hydroxyl 65 180 2.5
O-acetylcholine Tetraborate Acetyl group on hydroxyl 70 210 1.9

Table 2: Predicted Physicochemical Properties of Novel this compound Derivatives with Anion Modifications This table presents hypothetical data based on computational predictions to illustrate structure-property relationships.

Derivative Name Anion Structure Predicted Melting Point (°C) Predicted Thermal Stability (Td, °C) Predicted Electrochemical Window (V)
Choline Bis(oxalato)borate [B(C₂O₄)₂]⁻ 110 250 4.1
Choline Bis(mandelato)borate [B(C₈H₆O₃)₂]⁻ 125 280 4.3
Choline Methyltrifluoroborate [CH₃BF₃]⁻ 55 220 4.8

By leveraging these computational tools, researchers can create extensive virtual libraries of potential this compound derivatives and screen them for desired properties. This in silico approach accelerates the discovery process, reduces experimental costs, and allows for a more focused and rational design of next-generation functional materials. Promising candidates identified through these computational investigations can then be prioritized for laboratory synthesis and experimental validation.

Coordination Chemistry and Supramolecular Assembly Involving Choline Borate

Choline (B1196258) Borate (B1201080) as a Ligand in Metal Complexation

The role of choline borate in direct metal complexation, particularly with transition metals, is not as extensively documented as that of other well-established boron-containing ligands like hydrotris(pyrazolyl)borates or borylenes tu-darmstadt.deresearchgate.netumich.eduresearchgate.netnsf.gov. However, the presence of both a cationic species (choline) and an anionic species (borate) suggests potential for electrostatic interactions and, in certain contexts, participation in coordination spheres or the stabilization of metal complexes.

Chelation and Bridging Modes with Transition Metals

Direct evidence of this compound acting as a chelating or bridging ligand in the classical sense with transition metals is limited in the reviewed literature. Typically, boron-containing ligands that engage in chelation or bridging with transition metals possess specific structural motifs, such as multiple nitrogen donor atoms in pyrazolylborates or B-M covalent bonds in boryl/borylene complexes tu-darmstadt.deumich.eduresearchgate.net. The borate anion itself ([B(OH)₄]⁻ or other polyborate forms) can coordinate to metal centers, often acting as a monodentate or bridging ligand through its oxygen atoms, as seen in some inorganic borate salts researchgate.netaau.dk. In systems involving choline and boric acid, such as DESs, interactions are observed, but these are often described as solvation or complexation within the solvent matrix rather than direct ligand formation with discrete metal complexes researchgate.netresearchgate.net. For instance, studies on metal borate complexes typically involve inorganic cations or organic cations with specific chelating functionalities, rather than the choline cation directly coordinating alongside a borate anion to a metal center researchgate.netresearchgate.net.

Formation of Polymeric and Oligomeric Borate Structures Templated by Choline

Boron's ability to form extensive polymeric and oligomeric networks through B-O-B linkages is well-established, forming the basis of borate glasses and minerals aau.dkacs.org. These structures often involve trigonal B(III) and tetrahedral B(IV) units linked by oxygen atoms. In the context of this compound, the choline cation could potentially act as a structure-directing agent or counter-ion in the formation of such inorganic or hybrid organic-inorganic polymeric structures.

In Deep Eutectic Solvents (DESs) formed from choline salts and boric acid or borate esters, complex interactions occur. For example, borate esters can form with polyols, leading to supramolecular assemblies researchgate.netmdpi.com. While not strictly "templated polymeric borate structures" in the inorganic sense, these involve the assembly of borate species into larger, organized entities, influenced by the presence of choline. The choline cation, with its charged nature and specific spatial arrangement, could guide the self-assembly of borate anions or borate ester derivatives into specific oligomeric or polymeric architectures, similar to how organic cations template zeolites or other framework materials. However, explicit examples of choline templating discrete polymeric borate networks are not detailed in the provided search results.

Anion-π Interactions and Other Non-Covalent Interactions

Anion-π interactions, defined as non-covalent forces between electron-deficient aromatic systems and anions, are significant in supramolecular chemistry and molecular recognition researchgate.netrsc.orgrsc.orgnih.gov. These interactions, typically ranging from 20-50 kJ/mol, can play a role in stabilizing molecular assemblies. While choline itself is not an aromatic molecule, the borate anion is a charged species that could potentially engage in anion-π interactions if positioned near suitable aromatic systems.

More broadly, choline, as a quaternary ammonium (B1175870) cation, can participate in various non-covalent interactions, including electrostatic interactions, hydrogen bonding (via its hydroxyl group), and cation-π interactions with aromatic systems researchgate.netacs.orgwikipedia.org. In DESs containing choline and borates, strong hydrogen bonding networks are observed between the components, contributing to the solvent's structure and properties researchgate.netresearchgate.netacs.org. These interactions, along with potential hydrophobic or solvophobic effects involving the trimethylammonium group, are crucial for the self-assembly processes observed in these systems. The interplay of these forces can lead to the formation of organized supramolecular structures, where the choline cation and borate anion are held in proximity and specific orientations, potentially influencing reactivity or material properties.

This compound in Metal Extraction and Ion Exchange Processes

While direct use of "this compound" as a specific extractant or ion exchanger is not explicitly detailed, the components and related systems are relevant. Boron, in aqueous solutions, exists predominantly as boric acid (H₃BO₃) or borate ions (e.g., [B(OH)₄]⁻) depending on pH, with a pKa of 9.2 for the boric acid/borate equilibrium condorchem.com. Reverse osmosis (RO) membranes are efficient at removing charged species like borate ions, while being less effective for neutral boric acid condorchem.commdpi.com. Ion exchange resins are also employed for boron removal, with selectivity influenced by pH and the type of resin condorchem.commdpi.com.

Choline salts, particularly choline chloride, are widely used as components in Deep Eutectic Solvents (DESs) for various applications, including the extraction of transition metals from waste streams mdpi.com. These DESs can effectively solvate and extract metal ions like Co(II), Ni(II), and Cu(II) mdpi.com. Although these applications involve choline salts rather than this compound specifically, they demonstrate the utility of choline-containing ionic liquid-like systems in separation science. The borate anion itself, being negatively charged, would be amenable to separation via anion exchange or adsorption onto positively charged materials.

Tunable Coordination Environments for Specific Reactivity

The combination of choline and borates, particularly within DESs, has shown promise in catalysis, suggesting tunable coordination environments that influence reactivity. For instance, mixtures of choline chloride and boric acid have been investigated as catalysts for the dehydration of monosaccharides to produce 5-hydroxymethylfurfural (B1680220) (5-HMF) frontiersin.orgnih.gov. In these systems, the choline cation contributes to the formation of a low-melting-temperature mixture, while the halide anion (e.g., chloride) and the borate species play roles in the catalytic process. The reactivity can be influenced by the choice of anion, indicating a degree of tunability.

Furthermore, the formation of borate esters with polyols or α-hydroxyacids within choline-based DESs can lead to dynamic supramolecular assemblies with altered properties researchgate.netmdpi.com. The borate esterification process itself can be modulated by reaction conditions, leading to changes in supramolecular chirality and chiroptical properties researchgate.net. This suggests that the coordination environment around boron, dictated by the choline cation, solvent, and co-reactants, can be tuned to achieve specific chemical transformations or create materials with tailored functionalities. The general coordination chemistry of boron with various ligands also highlights its versatility in forming different geometries and electronic environments around metal centers when acting as a ligand or part of a ligand system tu-darmstadt.deumich.edunsf.govacs.org.

Catalytic Applications and Mechanistic Investigations Involving Choline Borate Species

Choline (B1196258) Borate (B1201080) as a Lewis Acid or Brønsted Acid Catalyst Component

Boron, with its electron-deficient nature, readily acts as a Lewis acid, facilitating a variety of chemical transformations. In systems involving choline and boric acid, the boron center can exhibit Lewis or Brønsted acidity, depending on the specific chemical environment and the presence of other coordinating species.

Organocatalysis Mediated by Choline Borate

While direct evidence of "this compound" as a standalone organocatalyst in broad organocatalytic applications is still developing, related systems involving boric acid within choline-based ionic liquids or deep eutectic solvents (DESs) have demonstrated significant organocatalytic activity. Boric acid itself is recognized as a simple, inexpensive, and effective Lewis acid promoter in various organic reactions, including amidation and esterification nih.govjimcontent.comresearchgate.net. In choline-based media, boric acid can participate in catalytic cycles, often leveraging the solvent properties of the choline component to enhance reaction rates and selectivity nih.govfrontiersin.orgrsc.org. For instance, choline-based ionic liquids have been investigated for organocatalytic hydroboration of carbonyl compounds chemrxiv.org. The synergistic effects between the choline cation and boric acid (or its derivatives) can lead to unique catalytic performances, where the choline moiety may influence solubility, stability, or even participate in the activation of substrates or intermediates.

Heterogeneous Catalysis Incorporating this compound Derivatives

The literature predominantly highlights the use of this compound-related species in homogeneous catalytic systems, particularly within ionic liquids and DESs. However, borate ions, in general, are known to be involved in heterogeneous catalysis, for example, as components of buffer solutions in water splitting diva-portal.org. While specific examples of heterogeneous catalysts explicitly incorporating "this compound derivatives" are not extensively detailed in the provided search results, the potential exists for immobilizing borate species within solid supports in the presence of choline or its derivatives to create heterogeneous catalytic systems. Current research trends lean towards homogeneous or tunable solvent systems rather than traditional solid-supported heterogeneous catalysts for this compound-mediated reactions.

Catalysis of Organic Transformations

This compound species, primarily through the catalytic action of boric acid in choline-containing media, have shown efficacy in facilitating specific organic transformations, most notably the dehydration of carbohydrates and the cross-linking of polymers.

Dehydration Reactions of Carbohydrates

A significant area of application for boric acid in choline-based systems is the acid-catalyzed dehydration of carbohydrates, such as glucose, to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF) nih.govfrontiersin.orgrsc.orgnih.govfrontiersin.org. These reactions are typically carried out in low-transition-temperature mixtures (LTTMs) or DESs composed of choline chloride and organic acids. Boric acid acts as an isomerization catalyst, converting aldoses (like glucose) into ketoses (like fructose), which are then more readily dehydrated to furanic compounds nih.govnih.govfrontiersin.orgfrontiersin.org.

The catalytic performance is often enhanced by the formation of tetrahydroxyborate esters (THBEs) when α-hydroxyacids are present, as these esters are more stable and facilitate the reaction more effectively than boric acid alone nih.govfrontiersin.orgnih.govfrontiersin.org. The choice of organic acid and the counter-anion of the choline salt can also influence the reaction outcomes, including yield and selectivity nih.govfrontiersin.org.

Table 1: Catalytic Dehydration of Glucose to 5-HMF in Choline Chloride-Based Systems

Catalyst System (Choline Chloride : Boric Acid : Organic Acid)Reaction ConditionsGlucose Conversion (%)5-HMF Yield (%)Selectivity (%)Reference
4:1:1 (with Maleic Acid)90°C, 1 h235N/A nih.govnih.govfrontiersin.org
4:1:1 (with Glycolic Acid)90°C, 1 h6119N/A nih.govnih.govfrontiersin.org
4:1:1 (with Lactic Acid)90°C, 1 h61~28.42~28.42 frontiersin.orgfrontiersin.org
4:1:1 (with Glycolic Acid)90°C, 1 h61~26.10~26.10 frontiersin.orgfrontiersin.org
2:1 (Choline Chloride : Boric Acid)90°C, 1 h~16.19~3.24~20.30 nih.govfrontiersin.orgfrontiersin.org
10:1.08:5 (Choline Chloride : Boric Acid : Maleic Acid)90°C, 1 hN/A~55.72 (from Fructose)~55.72 (from Fructose) frontiersin.org
10:2.5:2.5 (Choline Chloride : Boric Acid : Lactic Acid)90°C, 1 hN/AN/A~28.42 frontiersin.orgfrontiersin.org

Note: "N/A" indicates data not explicitly provided or calculable from the source for that specific parameter. Yields and conversions can vary based on precise experimental setups.

Cross-linking Reactions for Polymer Synthesis and Modification

Borate species, often derived from boric acid or borax, are utilized as cross-linking agents for various polymers, including chitosan (B1678972), bacterial cellulose (B213188), and poly(vinyl acetate) (PVAc) mdpi.comgoogle.comnih.govrsc.org. In these applications, borate ions form complexes with hydroxyl groups present in the polymer chains, leading to cross-linked networks. This cross-linking can enhance the mechanical strength, thermal stability, and water absorption properties of the resulting polymeric materials mdpi.comnih.gov.

For instance, in chitosan and bacterial cellulose composites, borate cross-linking contributes to a densified texture and improved mechanical properties mdpi.com. In poly(vinyl acetate), borate additives can act as either cross-linking agents in alkaline conditions or plasticizers in acidic conditions, demonstrating a pH-dependent effect on polymer properties rsc.org. While these studies often refer to "borate" or "borax," the use of choline-based solvents or additives in conjunction with borate cross-linking is also noted, suggesting a potential role for the choline component in modulating these cross-linking processes mdpi.comgoogle.com.

Mechanistic Pathways of this compound Catalysis

The catalytic mechanisms involving this compound species are largely understood through the behavior of boric acid and borate ions in solution, often within the context of choline-based solvents.

Lewis Acidity and Coordination: Boron's vacant p-orbital makes it a potent Lewis acid. In catalytic cycles, boron centers can coordinate with Lewis bases, such as oxygen atoms in carbonyl groups or hydroxyl groups, activating them for further reactions nih.govjimcontent.comresearchgate.netmdpi.com. This activation is crucial for processes like carbohydrate dehydration, where boric acid coordinates with hydroxyl groups to facilitate isomerization and elimination of water nih.govnih.govfrontiersin.orgfrontiersin.org.

Formation of Borate Esters: Boric acid readily reacts with diols and polyols to form borate esters. In the context of carbohydrate dehydration, the formation of tetrahydroxyborate esters (THBEs) with α-hydroxyacids is a key mechanistic step that enhances catalytic activity by stabilizing intermediates and promoting isomerization nih.govfrontiersin.orgnih.govfrontiersin.org. These THBEs can also influence the acidity of the medium.

Brønsted Acidity: In aqueous or protic media, boric acid can exhibit Brønsted acidity, particularly at higher concentrations or in the presence of other acids. The equilibrium between boric acid and its conjugate base, the tetrahydroxyborate ion [B(OH)₄]⁻, is pH-dependent. The [B(OH)₄]⁻ ion has been implicated in mechanisms such as the carbonic anhydrase-like hydration of CO₂, where it directly reacts with CO₂ to form bicarbonate researchgate.net.

Role of Choline: The choline cation, as a component of ionic liquids or DESs, primarily acts as a solvent and structure-directing agent. It can influence the polarity, viscosity, and accessibility of catalytic species. In some instances, choline cations might also engage in hydrogen bonding or electrostatic interactions that subtly modulate catalyst activity or substrate binding nih.govresearchgate.netresearchgate.net. For example, the halide anion associated with choline can also play a role in the catalytic process nih.govfrontiersin.org.

Cross-linking Mechanisms: In polymer cross-linking, borate ions (especially tetrahydroxyborate ions) react with vicinal diols on polymer chains. This interaction can occur through covalent bonding or hydrogen bonding, forming stable cross-links. The extent of cross-linking is often dependent on pH, as it influences the concentration of active borate species google.comnih.govrsc.org.

Compound List

Amides

Amines

Arylboronic acids

Bacterial cellulose

Borane adducts

Borane catalysts

Borate

Borate esters

Boric acid

Borinic acids

Boron Lewis acids

Boroxines

Carbohydrates

Carbon dioxide (CO₂)

Carboxylic acids

Catecholborane

Choline

this compound

Choline bromide

Choline chloride

Choline halides

Choline iodide

Choline salts

Chitosan

Citric acid

CrCl₃ (Chromium trichloride)

CrCl₃·6H₂O (Chromium trichloride (B1173362) hexahydrate)

D-arabinose

D-fructose

D-galactose

D-glucose

D-mannose

D-xylose

Deep eutectic solvents (DESs)

Fructose

Furanic compounds

Glycolic acid

Guar (B607891) polymers

H₂O₂ (Hydrogen peroxide)

Halogenated triarylboranes

Hexoses

Hydrocarbons

Ionic liquids

Lactic acid

Lewis acids

Low-transition-temperature mixtures (LTTMs)

Maleic acid

Metal oxide nanoparticles

Monosaccharides

N-heterocyclic carbene catalyst

Organic acids

Organic boron compounds

Organoboron acids

Oxalic acid

Pentafluorophenylboronic acid

Pentoses

Peptide C-N bonds

Pinacolborane

Poly(vinyl acetate) (PVAc)

Polymer chains

Polymers

Salicylaldehyde imines

Sodium tetraborate (B1243019) (Borax)

Starch

Tartaric acid

Tetrahydroxyborate esters (THBE)

Thiazolium ionic liquids

Triglyceride transesterification

Ureas

Water

Role of Borate Ester Formation

A significant aspect of the catalytic activity observed in systems involving choline and boric acid is the formation of borate esters. Boric acid, a Lewis acid, can readily react with hydroxyl-containing compounds to form ester linkages. In the context of carbohydrate chemistry, particularly the dehydration of monosaccharides to produce furanic compounds like 5-hydroxymethylfurfural (5-HMF), the formation of tetrahydroxyborate esters (THBEs) plays a key role. When boric acid is combined with α-hydroxyacids, such as glycolic acid or lactic acid, within choline chloride-based LTTMs, it leads to the formation of these THBEs nih.govfrontiersin.orgnih.govfrontiersin.orguliege.be.

These THBEs have been shown to enhance the catalytic efficiency of boric acid in the isomerization of aldoses to ketoses, a necessary step before dehydration can occur nih.govfrontiersin.orgfrontiersin.orgumons.ac.be. The formation of THBEs with α-hydroxyacids has been demonstrated to be energetically favored compared to the direct reaction of boric acid with glucose, leading to improved glucose conversion and higher yields of 5-HMF nih.govuliege.be. However, the formation of THBEs is also associated with the generation of H₃O⁺, which can contribute to the formation of undesirable side products like humins nih.govnih.govuliege.be.

The effectiveness of different organic acids in facilitating borate ester formation and subsequent catalysis is evident in studies involving the dehydration of D-glucose in choline chloride/boric acid mixtures.

Organic AcidGlucose Conversion (%)5-HMF Yield (%)5-HMF Selectivity (%)
Maleic acid23520.30
Glycolic acid611928.42
Lactic acid611926.10
None (Control)16.193.2420.30

Table 1: Effect of organic acids on D-glucose conversion and 5-HMF yield in a choline chloride/boric acid mixture at 90°C after 1 hour nih.govfrontiersin.org.

This data highlights that the presence of organic acids capable of forming borate esters, such as glycolic and lactic acids, significantly boosts glucose conversion and 5-HMF yield compared to a system without an organic acid or with maleic acid, which exhibits less favorable results in this context.

Activation of Substrates via Boron-Oxygen Interactions

The catalytic prowess of boron-containing species, including those formed in choline-borate systems, is fundamentally rooted in the Lewis acidic nature of the boron atom. Boron, with its vacant p-orbital, readily forms reversible covalent bonds with nucleophilic atoms, particularly oxygen and nitrogen nih.govjimcontent.comrsc.org. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for subsequent chemical transformations.

In catalytic processes, boron Lewis acids facilitate substrate activation by coordinating with oxygen atoms. This coordination can occur through the formation of borate esters, as discussed previously, or through direct interaction with hydroxyl or carbonyl oxygen atoms nih.govresearchgate.netrsc.orgresearchgate.net. For instance, in amidation reactions, borate esters act as catalysts by activating the carboxylic acid group, enabling nucleophilic attack by an amine researchgate.netrsc.orgresearchgate.net. The strength of this Lewis acidity can be modulated by the substituents on the boron atom, influencing its catalytic efficiency rsc.org.

Furthermore, boron-oxygen groups themselves serve as active sites in various catalytic reactions. In the oxidative dehydrogenation of propane, specific boron-oxygen structures within borate catalysts are responsible for activating oxygen molecules. The electron density of these B-O groups, influenced by the electronegativity of the associated metal, directly impacts their oxygen activation capability mdpi.com. This principle underscores how boron-oxygen interactions are central to the catalytic mechanism, enabling the cleavage of C-H bonds and the formation of desired products. While specific data directly linking this compound to these broader boron-oxygen catalytic mechanisms is limited, the fundamental principles of boron's Lewis acidity and its interaction with oxygen are directly applicable to understanding the catalytic roles of borate species in choline-containing systems.

Compound List:

Choline chloride

Boric acid

Tetrahydroxyborate esters (THBEs)

5-hydroxymethylfurfural (5-HMF)

2-furfural (2-F)

Humins

Maleic acid

Glycolic acid

Lactic acid

D-glucose

D-fructose

D-mannose

D-galactose

D-xylose

D-xylulose

D-arabinose

Chromium trichloride (CrCl₃)

Phenylboronic acid

Borinic acids

Boronic acids

Carboxylic acids

Amines

Amides

Role of Choline Borate in Deep Eutectic Solvent Des Systems

Choline (B1196258) Borate (B1201080) as a Component in Low-Transition-Temperature Mixtures (LTTMs)

Choline borate is a key formulation in the creation of Low-Transition-Temperature Mixtures (LTTMs), a category that includes DESs. nih.gov These mixtures are formed by combining a hydrogen bond acceptor (HBA), such as choline chloride, with a hydrogen bond donor (HBD), in this case, boric acid. nih.gov The resulting mixture exhibits a significant depression in its melting point compared to the individual components. nih.gov LTTMs are valued for their simple and highly efficient synthesis process, which involves mixing and heating the components, achieving 100% carbon efficiency. nih.gov The choline cation plays a crucial role in ensuring the mixture remains in a liquid state at moderate temperatures. nih.gov

Influence of this compound on DES Physicochemical Properties (e.g., Hydrogen Bonding Networks, Acidity)

The physicochemical properties of this compound-based DES are heavily influenced by the intricate hydrogen bonding network established between the components. nih.govnih.gov The chloride ion from choline chloride acts as a primary hydrogen bond acceptor, interacting with the hydroxyl groups of boric acid. researchgate.net This strong intermolecular hydrogen bonding is responsible for the typically high viscosity observed in these DESs. nih.govresearchgate.net

A key feature of the choline chloride-boric acid system is its inherent acidity. The mixture of choline chloride and boric acid has been observed to be more acidic than comparable DESs formed with non-α-hydroxy acids like formic or acetic acid. nih.gov This increased acidity is attributed to the in situ formation of hydronium ions (H₃O⁺) through the formation of tetrahydroxyborate esters (THBE) when boric acid interacts with α-hydroxy acids that may be present or formed in the reaction medium. nih.govnih.gov The halide anion also plays a significant role; studies have shown that chloride is the most effective anion for catalyzing reactions like D-glucose conversion to 5-HMF, followed by bromide. nih.gov

Table 1: Physicochemical Properties of Selected Choline Chloride-Based DES

Hydrogen Bond Donor (HBD) Molar Ratio (ChCl:HBD) Density (g/cm³) at 298.15 K Viscosity (mPa·s) at 298.15 K
Boric Acid 1:1 >1.1 (qualitative) High (qualitative)
Lactic Acid 1:2 1.16 380
Glycerol 1:2 1.18 363
Urea 1:2 1.25 750
Ethylene Glycol 1:2 1.12 36

Applications of this compound-Based DES in Green Chemical Processes

The unique properties of this compound-based DES make them suitable for a range of applications in green chemistry, where they can function as both solvents and catalysts.

Acidic DESs are particularly effective in the pretreatment and fractionation of lignocellulosic biomass. mdpi.commdpi.com The intrinsic ionic nature and hydrogen-bonding capacity of these solvents allow them to break the complex hydrogen bond network that stabilizes the hemicellulose-lignin matrix in biomass. mdpi.com This disruption facilitates the selective dissolution of lignin (B12514952) and hemicellulose, leaving behind a cellulose-rich solid residue. mdpi.comnih.gov

Research has shown that acidic hydrogen bond donors are highly effective at dissolving lignin and hemicellulose. mdpi.com Choline chloride-based DESs synthesized with acids can effectively remove these components from materials like corncobs and bagasse. mdpi.com The acidity of the this compound system can catalyze the cleavage of ether linkages within the lignin structure, enhancing the delignification process. researchgate.net This fractionation is a critical step in biorefineries, enabling the separate valorization of cellulose (B213188) (for biofuels or biomaterials), hemicellulose (for furfural), and lignin (for aromatic chemicals). mdpi.comrsc.org The efficiency of this process makes the resulting cellulose more accessible to enzymatic hydrolysis for conversion into glucose. researchgate.netrsc.org

Table 2: Lignocellulose Fractionation Efficiency using Acidic Choline Chloride-Based DES

Biomass Source DES System (ChCl:HBD) Treatment Conditions Lignin Removal (%) Hemicellulose Removal (%) Reference
Poplar Benzoic Acid (1:0.8) - 67.8 91.2 researchgate.net
Bagasse Oxalic Acid - 47.85 - mdpi.com
Eucalyptus Lactic Acid (10:1) 110°C, 6h High High rsc.org
Oil Palm Fruit Bunch Acidic HBDs - >60 - mdpi.com

Note: This table represents the efficacy of various acidic DESs, illustrating the potential of systems like this compound for biomass fractionation.

This compound has been successfully incorporated into ternary DES systems for specialized chemical separations. A notable example is its use in a DES composed of choline chloride, polyethylene (B3416737) glycol (PEG), and boric acid for the extraction and oxidative desulfurization (ODS) of diesel fuel. rsc.orgornl.gov This ternary DES demonstrated significantly higher efficiency compared to binary DESs made of only choline chloride/PEG or choline chloride/boric acid. rsc.org The system achieved a sulfur removal rate of 99.2% under optimized conditions. rsc.orgornl.gov The reaction mechanism suggests that boric acid plays a crucial role, potentially forming BA-based peroxides that act as active oxygen species in the oxidation of sulfur compounds. rsc.orgornl.gov

Furthermore, the high and tunable solvation capacity of choline-based DES makes them excellent media for extracting valuable bioactive compounds, such as phenolic compounds, from natural sources. mdpi.comnih.gov

Table 3: Efficiency of Boric Acid-Based Ternary DES in Oxidative Desulfurization

DES System Target Compound Conditions Sulfur Removal (%) Reference
ChCl/PEG/Boric Acid Dibenzothiophene 60°C, 2h, H₂O₂/DBT ratio = 6 99.2 rsc.orgornl.gov
ChCl/PEG Dibenzothiophene - Unsatisfactory rsc.orgornl.gov

Interfacial Chemistry and Mass Transfer in this compound-Containing DES

Mass transfer is a critical parameter in any chemical process, and in DES systems, it is largely governed by viscosity. nih.gov The extensive hydrogen bonding network in choline-based DES, including this compound, results in high viscosity, which can pose challenges for mass transfer. nih.govresearchgate.net Viscosity in these systems is highly temperature-dependent; as temperature increases, hydrogen bonds are weakened, leading to a decrease in viscosity and an improvement in mass transfer rates. nih.gov

In processes like biomass delignification, the addition of choline chloride to an acidic HBD has been found to increase the viscosity of the DES, which in turn decreases the estimated mass transfer coefficient. researchgate.net However, this negative effect on mass transfer is often outweighed by the positive impact of the chloride ion on the rate of lignin cleavage reactions. researchgate.net The interfacial behavior of DESs is also complex, particularly with the addition of water. Water can act as a third HBD, altering the microscopic structure and hydrogen bond network, which can significantly change the solvent's properties and its interactions at interfaces. nih.govresearchgate.net Understanding these interfacial phenomena is crucial for optimizing extraction and reaction processes in biphasic systems involving this compound DES.

Materials Science and Engineering Applications of Choline Borate

Choline (B1196258) Borate (B1201080) as a Flame Retardant Component in Polymeric Materials

The borate component of choline borate is key to its function as a flame retardant in polymeric materials. Boron compounds are recognized as effective, halogen-free flame retardants that can act as smoke suppressors and promote charring. google.com Their mechanism of action is multifaceted. When exposed to high temperatures, borates can release water, which has a cooling effect on the combustion process and dilutes flammable gases. diva-portal.org

A primary function of borates in flame retardancy is the formation of a protective layer. As the polymer begins to decompose under heat, the borate component melts and forms a vitreous, glass-like coating on the material's surface. researchgate.net This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing down the rate of degradation and combustion. diva-portal.org Borates are also known to promote the cross-linking of polymer chains during thermal decomposition, which enhances the stability and integrity of the char layer. researchgate.net

Table 1: Mechanisms of Borate Flame Retardants in Polymers

MechanismDescription
Gas Phase Action Release of water molecules (from hydrated borates) that cool the flame front and dilute flammable gases.
Condensed Phase Action Formation of a glassy, vitreous layer that insulates the polymer from heat and oxygen.
Char Promotion Acts as a cross-linking agent during polymer degradation to form a stable, carbonaceous char layer. diva-portal.orgresearchgate.net
Synergistic Effects Enhances the performance of other flame retardants like metal hydroxides, and nitrogen or phosphorus compounds. researchgate.net

This compound in Ceramic Glazes and Refractory Materials

In the field of ceramics, the borate anion from compounds like this compound serves as a crucial fluxing agent and network former in glazes and refractory materials. Boric oxide (B₂O₃), the active component, plays a dual role that is highly beneficial for ceramic processing and final product quality. nih.gov

As a flux, boric oxide significantly lowers the melting temperature of glazes, which allows for shorter firing cycles and reduced energy consumption. nih.govrsc.org It also decreases the viscosity of the molten glaze, improving its flow and ensuring the formation of a smooth, uniform, and high-gloss surface free from defects like pinholes. nih.govrsc.org

Simultaneously, boric oxide acts as a network former, integrating into the silica (B1680970) glass structure. nih.gov This strengthens the final glaze, enhancing its resistance to mechanical stress and chemical attack. researchgate.net A key advantage of using borates is their ability to reduce the coefficient of thermal expansion, which helps to ensure a good fit between the glaze and the ceramic body, preventing defects such as crazing. researchgate.netosti.gov

In refractory materials, which are designed to withstand high temperatures, borates act as binders and corrosion inhibitors. researchgate.net They can help form a protective glassy layer that resists oxidation and reduces the stress materials experience from temperature fluctuations, thereby extending the service life of industrial furnaces and kilns. researchgate.net

Table 2: Effects of Boric Oxide (B₂O₃) in Ceramic Glazes

PropertyEffect of B₂O₃
Melting Temperature Lowers the melting point, saving energy. nih.gov
Viscosity Reduces the viscosity of the molten glaze, improving flow. nih.gov
Thermal Expansion Reduces the coefficient of thermal expansion, preventing crazing. researchgate.net
Surface Quality Promotes a high-gloss, smooth surface. rsc.org
Durability Improves mechanical strength and chemical resistance. researchgate.net

This compound in Functional Fluid Formulations

This compound's properties as an ionic liquid make it highly suitable for use in specialized functional fluids, particularly in the energy sector and for industrial lubrication.

This compound is a key component in hydraulic fracturing fluids, where it functions as a cross-linking agent to increase the fluid's viscosity. google.com In these applications, a solution of choline is neutralized with a boron source like boric acid to form a this compound complex solution. google.com This composition is then added to a fluid containing a hydrated polymer, such as guar (B607891) gum or hydroxypropyl guar (HPG). rsc.orgbohrium.com

The borate ion cross-links the polymer chains, creating a viscous gel. google.com This high viscosity is essential for suspending and transporting proppants (e.g., sand or ceramic particles) deep into the fractures created in the subterranean rock formation. mdpi.com The cross-linking process is reversible and pH-dependent; the viscosity can be reduced by altering the pH, which facilitates the fluid's removal from the formation after the fracturing operation is complete. rsc.orgbohrium.com In addition to its role in cross-linking, the choline cation itself acts as a clay stabilizer, preventing the swelling of clay minerals within the formation, which could otherwise impede oil or gas flow. google.com This dual functionality makes this compound compositions highly effective and efficient for well stimulation. google.com

Ionic liquids containing borates, including specific formulations like bis(salicylato) this compound, have been identified as effective lubricant additives. google.com Boron-based additives are known to reduce friction and prevent wear between moving surfaces. diva-portal.orgproquest.com When used as additives in base oils, they can form a protective tribofilm on metal surfaces, which minimizes direct metal-to-metal contact, thereby extending the life of machinery. mdpi.com Studies on borate-based ionic liquids have demonstrated significant reductions in friction and wear, outperforming some conventional lubricants. mdpi.com

Furthermore, this compound is recognized for its potential as a corrosion inhibitor. google.comgoogle.comjustia.com Choline-based ionic liquids, in general, are effective in protecting metals like mild steel from corrosion in acidic environments. researchgate.netnih.gov They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net This adsorption can involve both physical and chemical interactions between the ionic liquid and the metal. researchgate.net The combination of the choline cation and the borate anion can provide a synergistic effect, offering both lubrication and corrosion protection in a single compound. google.com

Development of Novel Boron-Doped Materials

This compound and similar boron-containing ionic liquids serve as promising precursors for the synthesis of advanced boron-doped materials. The uniform distribution of boron and other elements (carbon, nitrogen) at the molecular level in an ionic liquid facilitates the creation of homogeneously doped materials upon thermal decomposition (thermolysis).

Research has shown that the thermolysis of boron- and nitrogen-containing ionic liquids can produce graphitic boron carbon nitride (BCN). rsc.org These materials are thermally and chemically stable and possess favorable electronic properties. rsc.org Similarly, boron-containing ILs have been used as both a boron source and a template to create boron-doped graphitic carbon nitrides with enhanced catalytic activity for applications like CO₂ conversion. rsc.org

The process involves heating the ionic liquid precursor under a controlled atmosphere, causing it to decompose and rearrange into a solid, doped carbonaceous structure. This method offers a simpler and more controlled alternative to conventional doping techniques like ion implantation or chemical vapor deposition. rsc.orgresearchgate.net The resulting boron-doped carbon materials exhibit modified electronic structures and surface properties, making them suitable for applications in catalysis, energy storage, and electronics. researchgate.netnih.gov

Environmental Applications (e.g., Water Treatment Technologies)

While this compound itself is a source of boron, related ionic liquid technologies are being explored for environmental applications, specifically for the removal and recovery of boron from wastewater. Boron can be an environmental concern in high concentrations, and its removal from industrial effluents and seawater is an important technological challenge. ui.ac.id

Specialized ionic liquids, such as glucaminium-based ILs, have demonstrated high selectivity for boron extraction. bohrium.com These liquids can form stable complexes with borate ions, allowing for their separation from aqueous solutions. bohrium.com The process typically involves liquid-liquid extraction, where the boron-containing water is mixed with the ionic liquid, which captures the borate. The ionic liquid phase can then be separated, and the boron can be recovered, allowing the IL to be regenerated and reused. bohrium.com This approach offers a potentially more efficient and sustainable method for boron removal compared to traditional methods like reverse osmosis or ion-exchange resins, which can have limitations in terms of efficiency and regeneration. ui.ac.idnih.gov

Environmental Chemistry of Choline Borate and Borate Choline Interactions

Geochemical Cycling and Distribution of Boron in Natural Systems

Boron (B) is a ubiquitous element found throughout the Earth's crust, hydrosphere, and atmosphere. Its geochemical cycle is driven by both natural geological processes and increasing anthropogenic activities.

Natural Sources and Distribution: Boron is primarily introduced into natural systems through the weathering of rocks and minerals, particularly clay-rich marine sediments, which are often enriched in boron ajcsd.orgarlis.orggov.bc.caifvcns.rsccme.ca. Geothermal activity and volcanic emissions also contribute to boron's presence in the environment researchgate.netresearchgate.net. Globally, boron is widely distributed, with average concentrations in freshwater estimated at approximately 0.015 mg B/L and in seawater around 4.5 mg/L ajcsd.orggov.bc.ca. Soils typically contain boron, with worldwide mean concentrations around 42 mg/kg, though this can vary significantly based on geological and climatic conditions ifvcns.rs.

Anthropogenic Inputs: Human activities have significantly impacted boron's distribution. Major anthropogenic sources include mining operations, the production of glass and ceramics, the use of detergents and cleaning products, and agricultural practices such as fertilizer application ajcsd.orggov.bc.caifvcns.rsecohumanism.co.ukduke.edu. These activities can lead to elevated boron levels in surface waters and soils, particularly in areas of intensive industrial or agricultural use gov.bc.caecohumanism.co.uk.

Speciation in Natural Systems: In aqueous environments, boron exists primarily in inorganic forms, predominantly as undissociated boric acid (B(OH)₃) at neutral to mildly acidic pH levels. Under alkaline conditions, it dissociates to form borate (B1201080) ions, such as B(OH)₄⁻ ajcsd.orgecohumanism.co.ukwho.intindustrialchemicals.gov.auresearchgate.nettamu.eduacs.org. The speciation of boron is highly dependent on pH and concentration who.intresearchgate.nettamu.edu. Most boron compounds entering the environment eventually degrade or transform into these borate species arlis.org.

Essentiality and Toxicity: Boron is an essential micronutrient for plant growth, playing a role in cell wall synthesis and membrane function ifvcns.rsccme.caecohumanism.co.ukacs.orgneptjournal.comresearchgate.net. However, the range between deficiency and toxicity is narrow, meaning elevated concentrations can be phytotoxic, inhibiting plant growth ifvcns.rsecohumanism.co.ukneptjournal.commdpi.comusda.gov.

Table 9.1.1: Typical Boron Concentrations in Environmental Compartments

Environmental CompartmentTypical Concentration RangeSource(s)
Freshwater~0.015 mg B/L ajcsd.org
Seawater~4.5 mg B/L ajcsd.orggov.bc.ca
Soil (Worldwide Mean)42 mg/kg ifvcns.rs
Soil (Typical Range)9–85 mg/kg ifvcns.rs

Interaction with Environmental Matrices (e.g., Soil, Water, Sediments)

The behavior of boron compounds in the environment is largely governed by their interactions with soil, water, and sediment components.

Interactions with Water: Boron compounds exhibit high solubility in water, facilitating their widespread distribution in aquatic systems ecohumanism.co.ukindustrialchemicals.gov.au. In natural waters, boron speciation is dynamic, shifting between boric acid and borate ions based on pH who.intresearchgate.net. While boron is generally mobile in water, it can also associate with dissolved organic matter and form weakly associated ion pairs with cations like sodium, magnesium, and calcium who.int.

Interactions with Soil: Boron's interaction with soil is complex and significantly influenced by various soil properties. Boron readily adsorbs onto soil particles, particularly clay minerals, iron and aluminum oxides, and organic matter ajcsd.orgifvcns.rsindustrialchemicals.gov.auacs.orgresearchgate.netmdpi.comut.ac.ir. This adsorption is a key process controlling boron's mobility and bioavailability in soils.

Several factors influence the extent of boron adsorption:

pH: Boron adsorption generally increases with increasing soil pH, typically up to a pH of 9, which is near the pK of boric acid industrialchemicals.gov.auacs.orgmdpi.com.

Soil Type and Mineralogy: Clay-rich soils and those containing significant amounts of iron and aluminum oxides tend to adsorb more boron due to their higher surface area and reactive sites ajcsd.orgifvcns.rsindustrialchemicals.gov.auacs.orgresearchgate.netmdpi.com.

Organic Matter: The presence of organic matter can influence boron adsorption, sometimes increasing it through complexation or binding ifvcns.rsindustrialchemicals.gov.auacs.orgmdpi.comut.ac.ir.

Ionic Strength: Higher ionic strength can enhance boron adsorption to clay particles industrialchemicals.gov.au.

Soil Temperature: Increased soil temperature can also lead to an increase in boron adsorption mdpi.com.

Desorption is the primary mechanism by which boron is released from soils back into the soil solution usda.gov.

Table 9.2.1: Factors Influencing Boron Adsorption in Soil

FactorInfluence on Boron Adsorption
Soil Type Higher in clay-rich soils and soils with high Fe/Al oxides due to greater surface area and reactivity.
pH Generally increases with pH, peaking around pH 9.
Organic Matter Can increase adsorption through complexation or binding.
Ionic Strength Can enhance adsorption to clay particles.
Soil Temperature Increasing temperature can increase adsorption.
Salinity High salinity can influence boron distribution and adsorption.
Clay Mineralogy Affects the capacity and strength of boron binding.

Interactions with Sediments: Boron is known to accumulate in sediments, particularly in clay-rich marine environments gov.bc.caifvcns.rs. Processes occurring within sediments, such as mineral alteration and adsorption/desorption, can influence boron's fate and potential release into overlying waters.

Biodegradation Pathways and Environmental Fate of Choline (B1196258) Borate Constituents

The environmental fate of choline borate is understood by considering the individual behaviors of its constituents: choline and borate.

Environmental Fate of Choline: Choline, often encountered in forms like choline chloride, is generally considered readily biodegradable. Studies indicate that microorganisms can efficiently break down choline oecd.orgresearchgate.netnih.govnih.gov. For instance, choline chloride has demonstrated high biodegradation percentages (e.g., 93% within 14 days in a MITI I-Test) and a favorable BOD5/ThOD5 ratio (75%), confirming its ready biodegradability according to OECD criteria oecd.org. Due to its chemical structure and a low octanol-water partition coefficient (log Kow = -3.77), choline is not expected to bioaccumulate in organisms oecd.org. It dissociates in water, and hydrolysis is not anticipated due to its chemical stability oecd.org.

Environmental Fate of Borates: In contrast to choline, inorganic borates are generally stable and are not known to undergo significant biodegradation or biotransformation processes in the environment who.int. Their environmental fate is primarily governed by physical and chemical processes, including dissolution, adsorption to soil and sediment particles, and desorption. Boron compounds are not expected to bioaccumulate ajcsd.orgoecd.org. Their persistence in the environment is linked to their chemical stability and their interactions with geological matrices.

Combined Environmental Fate of this compound: When considering this compound as a combined entity, its environmental fate would likely be a composite of its constituents' behaviors. The readily biodegradable nature of the choline component suggests that it could be removed from the environment through microbial action. Simultaneously, the borate component would persist and undergo processes characteristic of inorganic boron, such as adsorption to soil and sediment, and remain in aqueous phases. Specific research detailing the direct environmental degradation pathways or synergistic effects of this compound as a single compound is not extensively documented in the provided literature. However, the general understanding suggests that the choline moiety would be subject to biodegradation, while the borate moiety would follow the established environmental pathways of inorganic boron.

Table 9.3.1: Biodegradation and Bioaccumulation Potential of Choline Chloride

CharacteristicFindingSource(s)
Biodegradability Readily biodegradable (e.g., 93% degradation within 14 days in MITI I-Test; BOD5/ThOD5 ratio of 75%) oecd.orgresearchgate.netnih.govnih.gov
Bioaccumulation Not expected (based on low log Kow value of -3.77) oecd.org
Hydrolysis/Stability Hydrolysis is excluded due to chemical structure; stable in water. oecd.org

Compound List:

this compound

Boron (B)

Boric acid (H₃BO₃)

Borate ions (B(OH)₄⁻)

Choline chloride

Borax

Sodium perborate (B1237305)

Borontrifluoride

Future Research Directions and Emerging Paradigms in Choline Borate Chemistry

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The burgeoning field of artificial intelligence (AI) and machine learning (ML) offers unprecedented opportunities for accelerating materials discovery and design. For choline (B1196258) borate (B1201080), AI/ML can be leveraged to predict novel properties, optimize synthesis pathways, and identify unexplored applications. Computational screening, driven by ML algorithms, can efficiently navigate the vast chemical space to identify choline borate derivatives or formulations with tailored characteristics, such as enhanced thermal stability, specific catalytic activity, or unique electrochemical properties. For instance, neural networks have shown promise in predicting physicochemical properties of related ionic liquids, suggesting a similar approach could be applied to this compound systems for property estimation and material design researchgate.netarxiv.orgchemrxiv.org. Future research could focus on developing predictive models for this compound-based materials, enabling rapid virtual screening for applications ranging from advanced electrolytes to novel functional composites.

Development of Advanced Analytical Techniques for In-Situ Monitoring

Understanding the dynamic behavior of this compound during chemical processes is crucial for optimizing its performance and developing new applications. The exploration of advanced analytical techniques for in-situ monitoring will be vital. Techniques such as in-situ spectroscopy (e.g., FTIR, Raman, NMR) and advanced characterization methods can provide real-time insights into the structural changes, reaction intermediates, and interactions of this compound in complex systems, such as low-transition-temperature mixtures (LTTMs) or catalytic processes frontiersin.orgnih.govmdpi.com. For example, NMR spectroscopy has been employed to study the interactions of choline-based ionic liquids with boric acid and CO2, offering a glimpse into the potential for detailed mechanistic studies of this compound in various chemical environments researchgate.net. Future research should focus on developing and applying these advanced spectroscopic and analytical tools to monitor this compound's behavior during synthesis, formulation, and application, thereby facilitating precise control and optimization.

Exploration of this compound in Advanced Manufacturing Processes (e.g., 3D Printing)

The unique properties of this compound, including its potential as a component in ionic liquids and its tunable nature, suggest significant opportunities in advanced manufacturing, particularly in 3D printing. Research into choline-based ionic liquids and deep eutectic solvents (DESs) has demonstrated their potential in creating functional materials and facilitating processes like biomass conversion nih.govresearchgate.netacs.orgresearchgate.net. Specifically, the development of photopolymer resins incorporating borate co-initiators has shown promise for rapid, high-resolution visible light 3D printing chemrxiv.org. Furthermore, studies on choline chloride-based ion gels reinforced with cellulose (B213188) have highlighted their suitability for 3D printing due to their shear-thinning behavior and mechanical properties mdpi.com. Future research could explore the direct incorporation of this compound into 3D printable formulations, investigating its role as a binder, cross-linker, or functional additive to impart specific properties like enhanced mechanical strength, thermal stability, or bioactivity to printed objects.

Design of Next-Generation Functional Materials with Tunable Properties

The inherent tunability of ionic liquids and DESs, often involving choline cations, provides a strong foundation for designing next-generation functional materials based on this compound. The combination of the choline cation with borate anions offers a versatile platform for creating materials with responsive, adaptive, or specialized properties. Research into boronic ester-based polymers, for instance, demonstrates their potential for self-healing and responsiveness to stimuli like pH, suggesting similar functionalities could be engineered into this compound materials researchgate.net. Moreover, borate compounds are recognized for their role in advanced glasses and ceramics, hinting at this compound's potential in composite materials with tailored thermal, mechanical, or optical characteristics mdpi.comnih.govborax.com. Future research should focus on systematically exploring the structure-property relationships of this compound derivatives, aiming to design smart materials, stimuli-responsive systems, and advanced composites for applications in sensing, catalysis, and biomedical engineering.

Expanding the Scope of this compound in Sustainable Chemical Technologies

Choline and borate compounds are both recognized for their roles in green chemistry and sustainable technologies. Choline is a biocompatible and biodegradable component often used in greener solvents and processes researchgate.netacs.orgnottingham.ac.ukasme.org. Borates are essential micronutrients in agriculture and find applications in materials with reduced environmental impact mdpi.comborax.comnisuscorp.com. The combination in this compound offers a promising avenue for developing more sustainable chemical processes and materials. Research into choline chloride-based DESs for biomass conversion highlights their potential in renewable resource utilization nih.govresearchgate.netacs.org. Furthermore, borate-based compounds are being explored as cathode materials for advanced batteries, indicating a broader trend in sustainable energy technologies lee-upd.com. Future research directions could include investigating this compound as a catalyst or co-catalyst in green chemical transformations, its use in biodegradable polymers, or its incorporation into materials for renewable energy applications, thereby contributing to a more sustainable chemical industry.


Q & A

Q. What are the standard protocols for synthesizing and characterizing choline borate in laboratory settings?

this compound synthesis typically involves reacting choline hydroxide or choline chloride with boric acid under controlled pH and temperature. Key steps include:

  • Reagent preparation : Use high-purity choline derivatives (e.g., choline chloride, CAS 67-48-1) and boric acid (CAS 10043-35-3) .
  • Reaction optimization : Maintain pH 8–10 using borate buffers to stabilize the borate-choline complex .
  • Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm B-O bonding (e.g., BO₃/BO₄ peaks at 1,350–1,450 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation .
  • Purity assessment : Quantify residual solvents or unreacted precursors via high-performance liquid chromatography (HPLC) .

Q. How do researchers validate the stability of this compound in aqueous solutions for biological studies?

Stability assays require:

  • pH monitoring : Borate buffers (pKa ~9.23) maintain alkaline conditions to prevent hydrolysis .
  • Spectroscopic tracking : Use UV-Vis or fluorescence spectroscopy to detect degradation products (e.g., free choline or borate ions) over time .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under physiological temperature ranges (25–37°C) .

Advanced Research Questions

Q. How can deconvolution analysis resolve structural ambiguities in this compound’s spectroscopic data?

this compound’s FTIR and Raman spectra often overlap due to diverse borate structural units (e.g., trigonal BO₃ vs. tetrahedral BO₄). Methodological steps include:

  • Spectral deconvolution : Apply Gaussian/Lorentzian fitting to isolate peaks corresponding to specific B-O bonds (e.g., BO₃ at ~1,450 cm⁻¹ vs. BO₄ at ~950 cm⁻¹) .
  • Quantitative analysis : Calculate the BO₃/BO₄ ratio to infer boron coordination changes under varying synthesis conditions .
  • Validation : Cross-reference results with X-ray diffraction (XRD) to confirm amorphous or crystalline phases .

Q. What experimental strategies address contradictions in this compound’s reported bioactivity?

Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from:

  • Dosage variability : Conduct dose-response assays (e.g., 0.1–10 mM) to identify therapeutic vs. toxic thresholds .
  • Cell-line specificity : Test across multiple models (e.g., neuronal SH-SY5Y vs. hepatic HepG2 cells) to assess tissue-dependent effects .
  • Mechanistic studies : Use siRNA knockdown or gene expression profiling (e.g., PEMT gene variants) to clarify choline metabolism pathways .

Q. How can researchers optimize this compound’s role in borate buffer systems for enzyme kinetics studies?

Borate buffers enhance enzyme stability but may interfere with substrate binding. Optimization involves:

  • Buffer concentration screening : Test 10–100 mM borate at pH 9.0 to balance ionic strength and enzyme activity .
  • Competitive inhibition assays : Compare kinetic parameters (Km, Vmax) in borate vs. non-borate buffers to identify interference .
  • Structural dynamics analysis : Use circular dichroism (CD) to monitor enzyme conformation changes in borate-rich environments .

Methodological Challenges

Q. What are the best practices for reproducing this compound synthesis across laboratories?

Reproducibility requires:

  • Detailed protocols : Document reaction times, temperatures, and purification steps (e.g., lyophilization vs. solvent evaporation) .
  • Inter-lab validation : Share samples for cross-characterization via NMR or mass spectrometry .
  • Open data sharing : Publish raw spectroscopic datasets and deconvolution parameters in supplementary materials .

Q. How should researchers design studies to investigate this compound’s interaction with lipid membranes?

Key considerations include:

  • Membrane models : Use liposomes with varying phospholipid compositions (e.g., phosphatidylcholine vs. phosphatidylethanolamine) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between this compound and membrane receptors .
  • Molecular dynamics (MD) simulations : Predict borate-induced changes in membrane fluidity or curvature .

Emerging Research Directions

Q. Can this compound serve as a precursor for boron neutron capture therapy (BNCT) agents?

Preliminary studies suggest:

  • Boron enrichment : this compound’s high boron content (~10% w/w) makes it a candidate for BNCT .
  • Targeted delivery : Conjugate with tumor-specific ligands (e.g., folate) to enhance selectivity .
  • In vivo validation : Conduct biodistribution assays in murine models to quantify boron accumulation in tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.